Beryllium sulfate tetrahydrate

Beschreibung

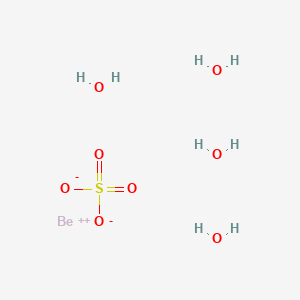

This compound is a hydrate of beryllium sulfate containing beryllium (in +2 oxidation state), sulfate and water moieties in the ratio 1:1:4. It contains a beryllium sulfate.

Eigenschaften

IUPAC Name |

beryllium;sulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYTQPLZWDZFE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].O.O.O.O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeSO4.4H2O, BeH8O8S | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13510-49-1 (Parent) | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024603 | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beryllium sulfate tetrahydrate is a white crystalline solid. Sinks in water and dissolves. Odorless. Highly toxic by inhalation and ingestion. | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

1076 °F at 760 mmHg (Decomposes) (NTP, 1992) | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.713 (NTP, 1992) - Denser than water; will sink | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7787-56-6(tetrahydrate); 13510-49-1(anhydrous), 7787-56-6 | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TYK3LF8ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

518 °F (NTP, 1992) | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Unraveling the Crystal Architecture of Beryllium Sulfate Tetrahydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the precise atomic arrangement, key crystallographic parameters, and the experimental methodologies employed for its characterization.

Crystal Structure and Coordination Environment

Beryllium sulfate tetrahydrate crystallizes in the tetragonal crystal system.[1][2] Its structure is characterized by the presence of isolated tetraqua-beryllium(II) cations, [Be(H₂O)₄]²⁺, and sulfate anions, SO₄²⁻.[3][4][5] The small ionic radius of the beryllium ion dictates a tetrahedral coordination with four water molecules.[3][4][5] This coordination is in contrast to the analogous magnesium salt, MgSO₄·6H₂O, which features an octahedral coordination of the magnesium ion with six water molecules.[3][4]

The [Be(H₂O)₄]²⁺ tetrahedra and the SO₄²⁻ tetrahedra are linked through a network of hydrogen bonds between the coordinated water molecules and the oxygen atoms of the sulfate anions.[1]

Crystallographic Data

The crystal structure of this compound has been determined and refined using single-crystal X-ray diffraction and neutron diffraction techniques. The crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I-4c2 |

| a (Å) | 7.990 |

| c (Å) | 10.688 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 682.3 |

| Z | 4 |

Data obtained from neutron diffraction studies.[1]

Table 2: Selected Interatomic Distances and Angles

| Bond/Angle | Distance (Å) / Angle (°) |

| Be-O(H₂O) | 1.618 |

| S-O | 1.464 |

| O-H | 0.967, 0.971 |

| O-H···O (Hydrogen Bond) | 2.617, 2.684 |

| H-O-H | 112.7 |

Data obtained from neutron diffraction studies.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal synthesis to data analysis.

Crystal Synthesis

Single crystals of this compound can be grown by the slow evaporation of a saturated aqueous solution of beryllium sulfate. The process begins with the dissolution of high-purity beryllium sulfate in deionized water at a slightly elevated temperature to ensure saturation. The solution is then filtered to remove any impurities and allowed to cool slowly to room temperature in a controlled environment to promote the formation of large, well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. These intensities are recorded by a detector. The collected data is then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the precise atomic positions and thermal parameters.

Single-Crystal Neutron Diffraction

For a more accurate determination of the positions of light atoms, particularly hydrogen atoms, single-crystal neutron diffraction is employed. A larger single crystal is required for this technique. The crystal is mounted in a neutron diffractometer and a monochromatic beam of neutrons is directed at it. Neutrons are scattered by the atomic nuclei, and the resulting diffraction pattern is collected. The data is processed in a similar manner to X-ray diffraction data, but the scattering factors for neutrons are different from those for X-rays. The refinement of the neutron diffraction data provides highly accurate positions for all atoms, including hydrogen, which is crucial for a detailed understanding of the hydrogen bonding network.

Structural Analysis Workflow

The logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound is illustrated in the following diagram.

References

Spectroscopic and Thermal Characterization of Beryllium Sulfate Hydrates: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic and thermal properties of beryllium sulfate (B86663) hydrates, with a primary focus on the stable tetrahydrate form (BeSO₄·4H₂O). It is intended for researchers, chemists, and materials scientists engaged in the characterization of inorganic hydrates. This document details the experimental protocols for vibrational spectroscopy (Infrared and Raman) and thermal analysis techniques. Key quantitative data are summarized in tabular format for comparative analysis. Furthermore, graphical visualizations of the molecular structure, experimental workflow, and dehydration pathways are provided to facilitate a comprehensive understanding of the material's characteristics.

Introduction

Beryllium sulfate (BeSO₄) is an inorganic compound that most commonly exists as a white crystalline solid in its tetrahydrate form, BeSO₄·4H₂O.[1] Unlike the analogous magnesium salt which coordinates six water molecules in an octahedral arrangement, the small ionic radius of the beryllium cation (Be²⁺) results in a distinct tetrahedral coordination with four water molecules, forming the [Be(OH₂)₄]²⁺ cationic complex.[1] This complex is then ionically bonded to the sulfate anion (SO₄²⁻). The characterization of this and other hydrate (B1144303) forms (e.g., dihydrate) is crucial for understanding its stability, chemical properties, and applications in ceramics and as a chemical reagent.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the molecular structure of these hydrates. These techniques are sensitive to the vibrational modes of the sulfate anion, the coordinated water molecules (as part of the Be-aquo complex), and the librational modes of the crystal water. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for elucidating the dehydration process, identifying stable intermediate hydrates, and determining their thermal stability limits.

Molecular Structure and Coordination

X-ray crystallography reveals that beryllium sulfate tetrahydrate's structure is composed of isolated tetrahedral [Be(OH₂)₄]²⁺ units and sulfate anions.[1] The strong interaction between the highly polarizing Be²⁺ ion and the water molecules leads to the formation of this stable aquo-complex. This strong coordination and the extensive hydrogen bonding network within the crystal are responsible for many of its characteristic spectroscopic features.

Caption: Coordination environment in BeSO₄·4H₂O.

Experimental Protocols

Precise and reproducible spectroscopic data rely on standardized experimental procedures. The following sections outline the methodologies for the characterization of beryllium sulfate hydrates based on established research.

Sample Preparation

-

Purification: Commercial BeSO₄·4H₂O is purified by recrystallization from its aqueous solution at room temperature.[2]

-

Deuterated Analogues: For isotopic substitution studies, deuterated samples are prepared by repeatedly dissolving the purified salt in heavy water (D₂O) followed by evaporation in a vacuum system.[2]

-

Lower Hydrates and Anhydrous Salt: The dihydrate (BeSO₄·2H₂O) can be obtained by heating the tetrahydrate to approximately 110-135 °C.[2] The anhydrous form (BeSO₄) is prepared by heating the hydrates at 400 °C.[1][2][3]

Infrared (IR) Spectroscopy

-

Sample Mounting: Samples are typically prepared as thin films on cesium bromide (CsBr) plates to avoid interference from mulling agents.[2] Alternatively, KBr wafers or Nujol/perfluorinated hydrocarbon mulls can be used.[3][4]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer 521, is suitable for data acquisition.[2]

-

Data Acquisition: Spectra are recorded across the mid-IR range (e.g., 4000–250 cm⁻¹). For enhanced resolution and to study phase transitions, analysis is often performed at low temperatures (e.g., 110 K) using a liquid nitrogen-cooled sample holder. The frequency scale is calibrated against polystyrene or indene (B144670) standards.[2]

Raman Spectroscopy

-

Instrumentation: A Fourier-transform (FT) Raman spectrometer, such as a Bio-Rad FTS 175C with a Raman accessory, is typically employed.[4]

-

Data Acquisition: The solid sample is analyzed directly with no special preparation required. The spectrum provides complementary information to IR, particularly for the symmetric stretching modes of the sulfate and tetra-aqua beryllium ions.

Thermal Analysis (TGA/DSC)

-

Instrumentation: Simultaneous thermal analysis (TGA/DTA) or Differential Scanning Calorimetry (DSC) instruments are used.

-

Data Acquisition: A small mass of the sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate. The instrument records mass loss (TGA) and heat flow (DSC) as a function of temperature to identify dehydration and decomposition events.

Caption: Experimental workflow for characterization.

Data and Interpretation

Vibrational Spectroscopy

The infrared spectrum of BeSO₄·4H₂O is complex due to the overlapping vibrational modes of the sulfate ion, the [Be(OH₂)₄]²⁺ complex, and water librations.[2] Isotopic substitution with deuterium (B1214612) is a key technique used to distinguish the modes involving hydrogen motion.

Table 1: Infrared Absorption Bands for BeSO₄·4H₂O at 110 K

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100 | ν(H₂O) | Stretching modes of coordinated water molecules |

| 1680, 1650 | ν₂(H₂O) | Bending modes of coordinated water molecules |

| 1139, 1078 | ν₃(SO₄²⁻) | Asymmetric stretching modes of the sulfate ion |

| 983 | ν₁(SO₄²⁻) | Symmetric stretching mode of the sulfate ion (IR-active due to site symmetry) |

| ~900 | ν(BeO₄) | Asymmetric stretching modes of the [Be(OH₂)₄]²⁺ tetrahedron |

| 668, 618 | ν₄(SO₄²⁻) | Bending modes of the sulfate ion |

| 531 | ν₁(BeO₄) | Symmetric stretching (breathing) mode of the [Be(OH₂)₄]²⁺ tetrahedron[1] |

| ~317, 264 | Lattice Modes | Librational (rocking, wagging, twisting) modes of water molecules |

Note: Frequencies are approximate and compiled from literature data.[2] The splitting of bands is due to the crystal field effect and removal of degeneracy in the solid state.

The Raman spectrum is particularly useful for identifying the totally symmetric stretching modes (ν₁), which are often strong and sharp. For BeSO₄(aq), the ν₁ mode of the SO₄²⁻ ion appears around 980 cm⁻¹.[5] In the solid state, the ν₁ mode of the [Be(OH₂)₄]²⁺ complex is a key indicator of the tetrahedral coordination.[1]

Thermal Analysis

Thermal analysis of BeSO₄·4H₂O reveals a multi-step dehydration process. The tetrahydrate is stable at ambient temperatures but begins to lose water upon heating.

Table 2: Thermal Decomposition Data for Beryllium Sulfate Hydrates

| Temperature Range | Process | Product |

|---|---|---|

| ~50–150 °C | Dehydration (2 H₂O) | BeSO₄·2H₂O (Dihydrate) |

| ~150–270 °C | Dehydration (2 H₂O) | BeSO₄ (Anhydrous) |

| >550–600 °C | Decomposition | BeO + SO₃ |

Note: Temperatures are approximate and depend on experimental conditions like heating rate.[2] DSC studies show distinct endothermic peaks corresponding to these dehydration steps, with prominent peaks observed around 110.2 °C, 116.0 °C, 219.3 °C, and 235.0 °C, confirming the stepwise nature of water removal.[2]

Caption: Thermal dehydration pathway of BeSO₄·4H₂O.

Conclusion

The spectroscopic and thermal characterization of beryllium sulfate hydrates provides a detailed picture of their molecular structure and stability. Infrared and Raman spectroscopy confirm the presence of the tetrahedral [Be(OH₂)₄]²⁺ complex and reveal the vibrational behavior of the constituent water and sulfate groups. Thermal analysis quantifies the dehydration process, identifying stable dihydrate and anhydrous intermediates before ultimate decomposition at higher temperatures. The combined application of these analytical techniques, guided by the protocols outlined in this document, enables a robust and comprehensive characterization of these important inorganic materials.

References

In-depth Technical Guide to the Thermal Decomposition Mechanism of BeSO₄·4H₂O

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O) undergoes a multi-step thermal decomposition process, commencing with the sequential loss of its four water molecules of hydration, followed by the decomposition of the anhydrous salt at elevated temperatures. This process is of significant interest in various fields, including materials science and chemical synthesis, due to the unique properties of beryllium compounds. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of BeSO₄·4H₂O, detailing the intermediate products, decomposition temperatures, and associated mass losses. The information presented herein is a synthesis of available scientific literature, intended to serve as a valuable resource for researchers and professionals in related disciplines.

Thermal Decomposition Pathway

The thermal decomposition of beryllium sulfate tetrahydrate proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The overall process involves dehydration followed by the decomposition of the anhydrous salt.

Dehydration Stages

BeSO₄·4H₂O loses its water of hydration in a two-step process. Initially, the tetrahydrate loses two water molecules to form the dihydrate (BeSO₄·2H₂O). Subsequently, the dihydrate loses the remaining two water molecules to yield the anhydrous beryllium sulfate (BeSO₄). These dehydration steps are endothermic processes, as energy is required to break the bonds between the water molecules and the beryllium sulfate.

A representative thermogravimetric analysis (TGA) of beryllium sulfate shows that this dehydration occurs in the temperature range of 100°C to 300°C. The formation of the dihydrate is reported to occur at approximately 92°C. The complete conversion to the anhydrous salt is achieved by heating to around 400°C[1][2].

Decomposition of Anhydrous BeSO₄

The anhydrous beryllium sulfate is thermally stable up to a significantly higher temperature. Decomposition of BeSO₄ commences at temperatures above 600°C, yielding beryllium oxide (BeO) and sulfur trioxide (SO₃) as the primary products[1]. This decomposition is also an endothermic process.

Furthermore, at higher temperatures, the evolved sulfur trioxide can undergo further decomposition to form sulfur dioxide (SO₂) and oxygen (O₂). The overall decomposition reactions can be summarized as follows:

-

Dehydration (Step 1): BeSO₄·4H₂O → BeSO₄·2H₂O + 2H₂O

-

Dehydration (Step 2): BeSO₄·2H₂O → BeSO₄ + 2H₂O

-

Decomposition of Anhydrous Salt: BeSO₄ → BeO + SO₃

-

Decomposition of Sulfur Trioxide: 2SO₃ ⇌ 2SO₂ + O₂

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of BeSO₄·4H₂O.

Table 1: Dehydration Stages of BeSO₄·4H₂O

| Decomposition Stage | Temperature Range (°C) | Intermediate Product | Theoretical Mass Loss (%) |

| BeSO₄·4H₂O → BeSO₄·2H₂O | ~92 - 150 | BeSO₄·2H₂O | 20.33% |

| BeSO₄·2H₂O → BeSO₄ | ~150 - 400 | BeSO₄ | 20.33% |

| Total Dehydration | ~92 - 400 | BeSO₄ | 40.66% |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate.

Table 2: Decomposition of Anhydrous BeSO₄

| Decomposition Stage | Onset Temperature (°C) | Final Product | Gaseous Products | Theoretical Mass Loss (%) |

| BeSO₄ → BeO + SO₃ | > 600 | BeO | SO₃ | 76.19% (relative to BeSO₄) |

Table 3: Enthalpy of Dehydration

| Process | Enthalpy Change (ΔH) |

| Total Dehydration (BeSO₄·4H₂O → BeSO₄) | 171.9 kJ/mol |

Experimental Protocols

The following provides a generalized experimental protocol for the thermal analysis of BeSO₄·4H₂O using TGA-DTA.

4.1 Instrumentation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended. The instrument should be equipped with a programmable furnace, a sensitive microbalance, and a system for controlling the atmosphere.

4.2 Sample Preparation

A small amount of BeSO₄·4H₂O (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

4.3 TGA-DTA Analysis

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of at least 800°C to ensure complete decomposition.

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as flowing nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent any side reactions.

-

Data Acquisition: The mass loss (TGA) and the temperature difference between the sample and a reference (DTA) are recorded continuously as a function of temperature.

4.4 Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the outlet of the thermal analyzer can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time analysis of the gases produced at each stage of the decomposition.

Visualizations

5.1 Decomposition Pathway Diagram

Caption: Stepwise thermal decomposition of BeSO₄·4H₂O.

5.2 Experimental Workflow

References

Solubility of Beryllium Sulfate Tetrahydrate in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O). The document presents quantitative solubility data, details the experimental protocols for its determination, and includes a visual representation of the experimental workflow. This information is critical for applications in chemical synthesis, materials science, and pharmaceutical development where precise control of solution concentration is paramount.

Quantitative Solubility Data

The solubility of beryllium sulfate tetrahydrate in water exhibits a positive correlation with temperature. The data compiled from various sources is summarized in the table below for easy comparison.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 36.2 |

| 20 | 40.0 |

| 30 | 30.5 |

| 60 | 54.3 |

Note: The value at 30°C appears anomalous compared to the general trend and is reported as found in the cited literature.[1][2][3]

Experimental Protocols

The determination of the aqueous solubility of this compound is typically performed using the isothermal equilibrium method. This method involves achieving a saturated solution at a constant temperature and subsequently measuring the concentration of the dissolved salt.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound (BeSO₄·4H₂O), analytical grade

-

Deionized water

-

Constant temperature water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm pore size)

-

Calibrated thermometer

-

Analytical balance

-

Drying oven

-

Desiccator

-

Appropriate glassware (pipettes, burettes, volumetric flasks)

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask. The excess solid ensures that the solution becomes saturated.

-

The flask is securely stoppered to prevent evaporation.

-

-

Equilibration:

-

The flask containing the mixture is placed in a constant temperature water bath set to the desired temperature.

-

The solution is continuously agitated using a magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium.

-

Equilibrium is typically achieved within 24-48 hours, a point at which the concentration of the dissolved salt no longer changes over time. This can be verified by taking measurements at different time intervals until a consistent value is obtained.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, agitation is stopped, and the excess solid is allowed to settle.

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a syringe.

-

The syringe is immediately fitted with a filter to remove any undissolved microcrystals, and the filtrate is collected in a pre-weighed container. This step is crucial to avoid overestimation of the solubility.

-

-

Concentration Analysis (Gravimetric Method):

-

A known mass of the clear, saturated solution is transferred to a pre-weighed evaporating dish.

-

The dish is placed in a drying oven at a temperature sufficient to evaporate the water but below the decomposition temperature of the anhydrous salt (e.g., 110-120°C).

-

The dish is heated until a constant weight of the dry beryllium sulfate is achieved.

-

The dish is then cooled in a desiccator to prevent rehydration before the final weighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved beryllium sulfate is determined by subtracting the weight of the empty evaporating dish from the final weight of the dish with the dried salt.

-

The mass of the water in the sample is calculated by subtracting the mass of the dried salt from the initial mass of the saturated solution sample.

-

The solubility is then expressed as grams of beryllium sulfate per 100 mL of water, taking into account the density of water at the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermodynamic properties of beryllium sulfate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of beryllium sulfate (B86663) (BeSO₄) and its hydrated forms at various temperatures. The following sections detail key thermodynamic parameters, the experimental protocols used for their determination, and a summary of the data in structured tables to facilitate comparison and application in research and development.

Thermodynamic Data of Anhydrous Beryllium Sulfate (α-BeSO₄)

The thermodynamic properties of the alpha crystalline phase of anhydrous beryllium sulfate have been determined over a wide range of temperatures. The data presented here is sourced from the NIST-JANAF Thermochemical Tables.[1]

The temperature dependence of the heat capacity (Cp°), standard enthalpy of formation (ΔH°), and standard molar entropy (S°) can be calculated using the Shomate equation:

-

Cp° = A + Bt + Ct² + D*t³ + E/t²

-

H° - H°298.15 = At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H

-

S° = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2*t²) + G

where t = Temperature (K) / 1000, and A, B, C, D, E, F, G, and H are the Shomate coefficients.

Table 1: Shomate Equation Coefficients for Anhydrous Beryllium Sulfate (α-phase) [1]

| Temperature Range (K) | A | B | C | D | E | F | G | H |

| 298.15 - 900 | 122.3883 | -49.99127 | 138.6829 | -32.91398 | -2.957486 | -1246.179 | 218.4140 | -1200.808 |

Table 2: Thermodynamic Properties of Anhydrous Beryllium Sulfate (α-phase) at Different Temperatures [1]

| Temperature (K) | Heat Capacity, Cp° (J/mol·K) | Standard Molar Entropy, S° (J/mol·K) | Enthalpy, H° - H°298.15 (kJ/mol) | Gibbs Energy Function, -[G° - H°298.15]/T (J/mol·K) |

| 298.15 | 85.63 | 77.86 | 0.00 | 77.86 |

| 300 | 86.12 | 78.44 | 0.14 | 77.99 |

| 400 | 104.0 | 105.9 | 9.73 | 81.59 |

| 500 | 116.1 | 130.5 | 20.75 | 88.96 |

| 600 | 127.0 | 152.6 | 32.91 | 97.75 |

| 700 | 138.0 | 173.0 | 46.16 | 107.1 |

| 800 | 149.7 | 192.2 | 60.54 | 116.5 |

| 900 | 162.1 | 210.5 | 76.12 | 125.9 |

Thermodynamic Data of Beryllium Sulfate Hydrates

Comprehensive temperature-dependent thermodynamic data for the hydrated forms of beryllium sulfate are not as readily available. However, key thermodynamic parameters at standard conditions (298.15 K) and information on dehydration have been reported. Beryllium sulfate commonly exists as a tetrahydrate (BeSO₄·4H₂O).

Table 3: Thermodynamic Properties of Beryllium Sulfate Tetrahydrate (BeSO₄·4H₂O) at 298.15 K

| Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -2453.9 | kJ/mol | [2] |

| Standard Molar Entropy (S°) | 238.5 | J/mol·K | [3] |

| Heat Capacity (Cp°) | ~280 | J/mol·K | [3] |

| Enthalpy of Dehydration (to anhydrous BeSO₄) | 171.9 | kJ/mol | [4][5] |

The tetrahydrate undergoes stepwise dehydration upon heating, losing two water molecules at approximately 110 °C to form the dihydrate (BeSO₄·2H₂O), with complete dehydration to the anhydrous form occurring at around 400 °C.[3]

Experimental Protocols

The determination of the thermodynamic properties of beryllium sulfate has been accomplished using precise calorimetric techniques. The following sections describe the general principles of the key experimental methods employed.

Adiabatic Calorimetry

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature. The fundamental principle is to maintain a near-zero temperature difference between the sample container (calorimeter) and its surroundings (an adiabatic shield).

Methodology:

-

Sample Preparation: A known mass of the beryllium sulfate sample is sealed in a calorimeter vessel.

-

Apparatus Setup: The calorimeter is placed within an adiabatic shield. The temperature of the shield is controlled to precisely match the temperature of the calorimeter throughout the experiment, thus preventing any heat exchange with the surroundings.

-

Heating: A measured amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.

-

Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input using a calibrated thermometer (e.g., a platinum resistance thermometer).

-

Data Analysis: The heat capacity (Cp) is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT) using the formula Cp = Q / (m * ΔT). This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Bunsen-type Ice Calorimetry

The Bunsen-type ice calorimeter is an isothermal calorimeter used to measure enthalpy changes at the melting point of a substance, typically water (0 °C). It relies on the volume change that occurs during the phase transition of ice to water.

Methodology:

-

Calorimeter Preparation: The inner vessel of the calorimeter is surrounded by a mantle of ice in equilibrium with water.

-

Sample Introduction: A heated sample of beryllium sulfate at a known initial temperature is dropped into the central tube of the calorimeter.

-

Heat Transfer and Melting: The heat from the sample is transferred to the ice-water mixture, causing a certain amount of ice to melt.

-

Volume Change Measurement: The melting of ice results in a decrease in volume, as water is denser than ice. This volume change is measured by observing the displacement of a mercury column in a connected capillary tube.

-

Enthalpy Calculation: The enthalpy change of the sample from its initial temperature to 0 °C is directly proportional to the volume change of the mercury. The calorimeter is calibrated using a substance with a known enthalpy change.

Visualizations

General Experimental Workflow for Calorimetry

The following diagram illustrates the general workflow for determining thermodynamic properties using calorimetry.

Caption: General experimental workflow for calorimetric determination of thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of beryllium sulfate. For more specific applications, it is recommended to consult the primary literature cited.

References

Hydrolysis behavior of beryllium sulfate in aqueous solutions

An In-depth Technical Guide on the Hydrolysis Behavior of Beryllium Sulfate (B86663) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beryllium sulfate (BeSO₄), particularly in its hydrated form [Be(H₂O)₄]SO₄, is a compound of significant interest due to the unique chemical behavior of the beryllium ion (Be²⁺). The exceptionally small ionic radius and high charge density of Be²⁺ lead to strong polarization of coordinated water molecules, resulting in complex hydrolysis behavior in aqueous solutions.[1] This guide provides a comprehensive overview of the hydrolysis of beryllium sulfate, detailing the formation of various mononuclear and polynuclear hydroxo-complexes, summarizing key quantitative data, outlining experimental protocols for characterization, and visualizing the core chemical pathways and workflows. Understanding this behavior is critical for applications in materials science, geochemistry, and toxicology, particularly in contexts where beryllium speciation influences bioavailability and reactivity.

The Core Chemistry of Beryllium Hydrolysis

When beryllium sulfate is dissolved in water, the beryllium ion exists as the tetra-aqua complex, [Be(H₂O)₄]²⁺.[2][3][4] Unlike heavier alkaline earth metals, the high charge-to-radius ratio of Be²⁺ makes this aqua-ion a weak acid, readily undergoing hydrolysis to produce acidic solutions.[1] The fundamental hydrolysis reaction involves the donation of a proton from a coordinated water molecule to the bulk solvent.

The initial hydrolysis step is: [Be(H₂O)₄]²⁺ + H₂O ⇌ [Be(H₂O)₃(OH)]⁺ + H₃O⁺[1]

This reaction gives aqueous solutions of beryllium sulfate a pH typically ranging from 3.5 to 4.0.[1] As the pH increases, further deprotonation and polymerization reactions occur, leading to a variety of complex beryllium species. These include mononuclear species like Be(OH)₂ and polynuclear, hydroxo-bridged species such as [Be₂(OH)]³⁺ and [Be₃(OH)₃]³⁺.[5][6] The formation of these polynuclear complexes is a hallmark of beryllium's aqueous chemistry and significantly influences its solubility and interaction with other molecules.[7]

Quantitative Hydrolysis Data

The speciation of beryllium in an aqueous solution is highly dependent on pH and beryllium concentration. The equilibrium reactions are described by hydrolysis constants, which have been determined by various experimental techniques.

Table of Hydrolysis Constants

The following table summarizes the key equilibrium constants for beryllium hydrolysis at 25 °C. These constants are crucial for thermodynamic modeling of beryllium speciation in aqueous systems.

| Reaction | log K (25 °C) | Reference(s) |

| Be²⁺ + H₂O ⇌ BeOH⁺ + H⁺ | -5.39 ± 0.14 | [8] |

| 2Be²⁺ + H₂O ⇌ Be₂(OH)³⁺ + H⁺ | -2.955 | [6] |

| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | -8.66 ± 0.03 | [5] |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ (aq) + 2H⁺ | -11.20 ± 0.07 | [8] |

Note: Values can vary slightly between studies depending on the ionic medium and experimental conditions.

Beryllium Speciation as a Function of pH

The predominant beryllium species changes significantly with pH. The following table provides a qualitative summary of the dominant species in different pH ranges for a dilute beryllium sulfate solution.

| pH Range | Predominant Beryllium Species | Notes |

| < 3 | [Be(H₂O)₄]²⁺ | The fully hydrated beryllium ion is stable only in strongly acidic conditions.[7] |

| 3 - 6 | [Be(H₂O)₄]²⁺, [Be(OH)]⁺, [Be₃(OH)₃]³⁺ | A complex mixture of the hydrated ion and various polynuclear hydroxo-complexes exists.[5][6] |

| 6.5 - 9.5 | Be(OH)₂ (s) | Precipitation of insoluble beryllium hydroxide (B78521) occurs in neutral to moderately alkaline conditions.[9] |

| > 11 | [Be(OH)₃]⁻, [Be(OH)₄]²⁻ | In strongly alkaline solutions, beryllium hydroxide redissolves to form soluble beryllate anions.[1][10] |

Visualization of Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of the complex relationships in beryllium hydrolysis.

Caption: Simplified hydrolysis and polymerization pathway of the aqueous beryllium ion.

Caption: General experimental workflow for investigating beryllium hydrolysis.

Caption: Interdependencies of key factors in beryllium sulfate solutions.

Experimental Protocols

The study of beryllium hydrolysis relies on several key experimental techniques to probe the speciation and thermodynamics of the system.

Potentiometric Titration

This is a primary method for determining hydrolysis constants.

-

Objective: To measure the average number of hydroxide ions bound per beryllium ion (Z) as a function of hydrogen ion concentration (-log[H⁺]).

-

Methodology:

-

Solution Preparation: A beryllium salt solution (e.g., from BeSO₄ or Be(ClO₄)₂) of known concentration (B) is prepared in a constant ionic medium (e.g., 3 M NaClO₄) to maintain constant activity coefficients.[5]

-

Apparatus: The experiment is conducted in a thermostatted vessel under an inert atmosphere (e.g., argon or nitrogen) to exclude CO₂. A calibrated glass electrode or hydrogen electrode is used to measure the hydrogen ion concentration (h).[5]

-

Titration: A standard carbonate-free strong base solution (e.g., NaOH) is incrementally added to the beryllium solution. After each addition, the system is allowed to reach equilibrium, and the electromotive force (E.M.F.) is recorded.

-

Data Analysis: The hydrogen ion concentration (H) is calculated from the E.M.F. readings. The average number of OH⁻ bound per Be²⁺, denoted as Z, is calculated for each titration point using the formula: Z = (h - H) / B.[5]

-

Modeling: The resulting dataset (Z vs. -log[h]) is analyzed using computational programs that apply a least-squares method to identify the best-fit model of hydrolytic species (e.g., [Be₂(OH)]³⁺, [Be₃(OH)₃]³⁺) and their corresponding stability constants.[6]

-

Solubility Experiments

Solubility studies provide thermodynamic data for solid phases and aqueous species.

-

Objective: To determine the solubility of a well-defined beryllium solid phase as a function of pH.

-

Methodology:

-

Solid Phase Preparation: A crystalline beryllium hydroxide phase, typically α-Be(OH)₂(cr), is synthesized, for instance, by adding a BeSO₄ solution to a NaOH solution. The solid is aged and thoroughly washed.[10]

-

Equilibration: The solid phase is added to a series of solutions with varying pH values and a constant background electrolyte (e.g., CaCl₂ or NaCl). The suspensions are agitated under an inert atmosphere at a constant temperature (e.g., 22 ± 2 °C) until equilibrium is reached, which can take several weeks or months.[10]

-

Sampling and Analysis: At equilibrium, the aqueous phase is separated from the solid by filtration or centrifugation. The total beryllium concentration in the supernatant is measured using a sensitive analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).[10][11]

-

Data Interpretation: The measured beryllium concentrations are plotted against pH. The shape of the solubility curve (e.g., slopes of different regions) is used to identify the dominant aqueous species and calculate their thermodynamic formation constants.[10]

-

Spectroscopic Characterization

Spectroscopic methods provide direct structural information about the species present in solution.

-

Raman Spectroscopy: This technique is used to probe the coordination environment of the beryllium ion. The totally symmetric BeO₄ stretching mode in the [Be(H₂O)₄]²⁺ ion is a characteristic feature. Studies have shown that in sulfate solutions, this band is perturbed, suggesting the formation of inner-sphere sulfato-complexes, such as [Be(H₂O)₃(OSO₃)].[3][12]

-

⁹Be Nuclear Magnetic Resonance (NMR): ⁹Be NMR is a powerful tool for identifying and quantifying different beryllium-containing species in solution. The chemical shift is sensitive to the coordination environment of the beryllium nucleus, allowing for the distinction between species like [Be(H₂O)₄]²⁺, [Be₂(OH)]³⁺, and [Be₃(OH)₃]³⁺.[6]

Conclusion

The hydrolysis of beryllium sulfate in aqueous solutions is a complex process governed by the high charge density of the Be²⁺ ion. It leads to the formation of a series of mononuclear and polynuclear hydroxo-complexes, rendering the solution acidic. The speciation is highly sensitive to pH and beryllium concentration, transitioning from the hydrated cation in acidic media to polymeric complexes and ultimately precipitating as beryllium hydroxide near neutral pH, before redissolving as beryllate anions in strongly alkaline conditions. A thorough understanding of this behavior, supported by quantitative data from potentiometric, solubility, and spectroscopic experiments, is essential for predicting the fate, transport, and reactivity of beryllium in both industrial and biological systems.

References

- 1. webqc.org [webqc.org]

- 2. In aqueous solution Beryllium sulphate exist as:A) [Be(H2O)4]SO4B) [B - askIITians [askiitians.com]

- 3. Beryllium sulfate - Wikipedia [en.wikipedia.org]

- 4. Beryllium sulfate tetrahydrate, 99.0+%, 7787-56-6 [chemkits.eu]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. Table 5-6, Precipitation of Beryllium Compounds in a Neutral (pH 6.5–9.5) Environment - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Beryllium solubility and hydrolysis in dilute to concentrated CaCl2 solutions: thermodynamic description in cementitious systems [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Hydration of beryllium(II) in aqueous solutions of common inorganic salts. A combined vibrational spectroscopic and ab initio molecular orbital study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Beryllium Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O), a compound of significant interest due to the unique properties of the beryllium ion. This document details its molecular structure, experimental protocols for its synthesis and characterization, and its role in biological systems, particularly in the context of beryllium-induced diseases.

Core Coordination Chemistry and Molecular Structure

Beryllium sulfate tetrahydrate is a white crystalline solid that serves as a primary example of beryllium's coordination behavior.[1] The beryllium ion (Be²⁺), owing to its exceptionally small ionic radius (approx. 31 pm) and high charge density, exhibits distinct coordination preferences compared to other alkaline earth metals.[2] This high charge density favors strong polarization effects and results in a tetrahedral coordination geometry in its hydrated form.[2]

In the solid state, the crystal structure of this compound consists of discrete tetra-aqua beryllium(II) cations, [Be(H₂O)₄]²⁺, and sulfate anions, SO₄²⁻.[1] In the [Be(H₂O)₄]²⁺ cation, the central beryllium ion is coordinated to four water molecules, forming a stable tetrahedral arrangement.[1][3] This tetrahedral coordination is a hallmark of beryllium chemistry and contrasts with the octahedral coordination typically observed in analogous magnesium salts like MgSO₄·6H₂O.[1] The sulfate anion maintains its regular tetrahedral geometry.[3]

The anhydrous form of beryllium sulfate, obtained by heating the tetrahydrate to 400°C, possesses a structure similar to boron phosphate.[1][4] It features alternating, tetrahedrally coordinated beryllium and sulfur atoms, with each oxygen atom being 2-coordinate (Be-O-S).[1]

// Node Definitions Be [label="Be²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF", width="0.8"]; O1 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", width="0.7"]; O2 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", width="0.7"]; O3 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", width="0.7"]; O4 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", width="0.7"]; S [label="SO₄²⁻", shape=rect, fillcolor="#FBBC05", fontcolor="#202124", width="1.0"];

// Invisible nodes for layout invis1 [shape=point, pos="0,2!"]; invis2 [shape=point, pos="2,0!"]; invis3 [shape=point, pos="0,-2!"]; invis4 [shape=point, pos="-2,0!"];

// Edges for coordination Be -> O1 [label=" 1.610 Å", color="#5F6368"]; Be -> O2 [color="#5F6368"]; Be -> O3 [color="#5F6368"]; Be -> O4 [color="#5F6368"];

// Edges for hydrogen bonding (dashed) O1 -> S [style=dashed, arrowhead=none, color="#34A853", label=" H-bond"]; O2 -> S [style=dashed, arrowhead=none, color="#34A853"]; O3 -> S [style=dashed, arrowhead=none, color="#34A853"]; O4 -> S [style=dashed, arrowhead=none, color="#34A853"];

// Set positions Be [pos="0,0!"]; O1 [pos="0,1.5!"]; O2 [pos="1.5,0!"]; O3 [pos="0,-1.5!"]; O4 [pos="-1.5,0!"]; S [pos="3.5,0!"]; } END_DOT Caption: Coordination sphere of the [Be(H₂O)₄]²⁺ cation.

Quantitative Data

The structural and physical properties of beryllium sulfate in both its tetrahydrate and anhydrous forms have been well-characterized. The following tables summarize key quantitative data from crystallographic and thermal analyses.

Table 1: Crystallographic Data

| Parameter | BeSO₄·4H₂O | Anhydrous BeSO₄ |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I-4c2[3] | I-4[5] |

| Unit Cell (a, b) | 7.990 Å[3] | 4.51 Å[5] |

| Unit Cell (c) | 10.688 Å[3] | 6.88 Å[5] |

| Be-O Bond Length | 1.610 Å (to H₂O)[3] | 1.62 Å[5] |

| S-O Bond Length | 1.465 Å[3] | 1.47 Å[5] |

Table 2: Physical and Thermal Properties

| Property | BeSO₄·4H₂O | Anhydrous BeSO₄ |

| Molar Mass | 177.14 g/mol [1] | 105.07 g/mol [1] |

| Density | 1.71 g/cm³[1] | 2.44 g/cm³[1] |

| Solubility in Water | 40.0 g/100 mL (20 °C)[6] | Soluble |

| Thermal Decomposition | Begins ~50°C[7] | Decomposes >550-600°C[6] |

| Dehydration Steps | Loses 2H₂O at ~110°C to form dihydrate.[6][7] Becomes fully anhydrous at 400°C.[1][4] | N/A |

Experimental Protocols

Synthesis of this compound

A common laboratory preparation involves the reaction of a beryllium salt with sulfuric acid.[1]

Objective: To synthesize crystalline this compound.

Materials:

-

Beryllium hydroxide (B78521) (Be(OH)₂) or Beryllium carbonate (BeCO₃)

-

Dilute Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

In a fume hood, carefully add dilute sulfuric acid dropwise to an aqueous slurry of beryllium hydroxide or beryllium carbonate until the solid completely dissolves.[4]

-

The resulting solution is filtered to remove any impurities.

-

The clear solution is then concentrated by gentle heating at a temperature between 60-70°C to induce supersaturation.[7]

-

The concentrated solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals of BeSO₄·4H₂O.[1]

-

The crystals are collected by filtration, washed with a small amount of cold ethanol to remove residual acid, and then dried in air.[7]

Characterization Methods

X-ray Diffraction (XRD): Single-crystal or powder XRD is used to determine the crystal structure, unit cell dimensions, and phase purity.

-

A small amount of the crystalline sample is mounted on the diffractometer.

-

For powder XRD, a Cu Kα radiation source is commonly used.[7]

-

Data is collected over a range of 2θ angles.

-

The resulting diffraction pattern is analyzed and compared to reference data to confirm the structure of BeSO₄·4H₂O.[7]

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition and dehydration processes.

-

A small, accurately weighed sample (e.g., 15-200 mg) is placed in a crucible (e.g., aluminum or platinum).[7]

-

The sample is heated at a constant rate (e.g., 5-10°C/min) under a controlled atmosphere (e.g., argon or air).[7]

-

TGA measures the mass loss as a function of temperature, identifying the distinct steps of dehydration.

-

DSC measures the heat flow into or out of the sample, revealing the endothermic peaks associated with the loss of water molecules.[7]

Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy are used to probe the vibrational modes of the Be-O and S-O bonds, confirming the coordination environment.

-

For FTIR analysis, a small amount of the sample can be prepared as a KBr pellet.[8]

-

For Raman analysis, the crystalline sample is placed under a microscope and irradiated with a laser.[9]

-

The spectra will show characteristic bands for the [Be(H₂O)₄]²⁺ cation and the SO₄²⁻ anion. In aqueous solutions, a symmetric BeO₄ stretching mode is observed around 531 cm⁻¹, though this specific band is absent in the solid sulfate salt due to perturbations.[1]

Relevance to Drug Development: Beryllium Toxicity and Immune Response

For professionals in drug development, understanding the toxicological profile of beryllium compounds is crucial. Beryllium and its salts are highly toxic and can cause Chronic Beryllium Disease (CBD), a cell-mediated hypersensitivity disorder that primarily affects the lungs.[10][11] The development of CBD is not a direct chemical toxicity but rather an immune response triggered by beryllium in genetically susceptible individuals.[12]

The mechanism involves the following key steps:

-

Uptake: Inhaled beryllium particles are phagocytized by antigen-presenting cells (APCs), such as macrophages, in the lungs.[10]

-

Antigen Presentation: Inside the APC, the Be²⁺ ion is processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules.[2][12] This is particularly associated with a mutation in the HLA-DPB1 gene.[10]

-

T-Cell Activation: The beryllium-MHC II complex is recognized by the T-cell receptor on CD4⁺ helper T-cells.[12] This recognition triggers the activation and proliferation of beryllium-specific T-cells.[11][12]

-

Inflammatory Cascade: Activated T-cells release a variety of pro-inflammatory cytokines. Beryllium sulfate has been shown to enhance the release of Interleukin-1β (IL-1β) while inhibiting Interleukin-10 (IL-10) in response to bacterial components.[13] This cytokine release recruits more immune cells, such as mononuclear cells, to the site.[12]

-

Granuloma Formation: The chronic accumulation of activated macrophages and lymphocytes leads to the formation of non-caseating granulomas in the lung tissue, which is the pathological hallmark of CBD.[10][12] This persistent inflammation and granuloma formation can lead to lung fibrosis and impaired respiratory function.

This immunotoxicological pathway highlights the importance of considering host immune factors in risk assessment and suggests potential therapeutic targets for mitigating beryllium-induced diseases, focusing on the modulation of the T-cell response and downstream inflammatory signaling.

References

- 1. Beryllium sulfate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Beryllium Sulfate | BeSO4 | CID 26077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. benchchem.com [benchchem.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. This compound | BeSO4.4H2O | CID 62672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Berylliosis - Wikipedia [en.wikipedia.org]

- 11. merckmanuals.com [merckmanuals.com]

- 12. Mechanisms, Genetic Factors, and Animal Models of Chronic Beryllium Disease - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Beryllium alters lipopolysaccharide-mediated intracellular phosphorylation and cytokine release in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations of Beryllium Sulfate Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculation methodologies applied to the study of beryllium sulfate (B86663) (BeSO₄) and its hydrated complexes. Authored for researchers, computational chemists, and professionals in drug development, this document details the theoretical frameworks, computational protocols, and key findings from relevant scientific literature. It aims to serve as a practical resource for designing and interpreting computational studies on beryllium-containing systems.

Introduction to Beryllium Sulfate Complexes

Beryllium sulfate and its hydrates are of significant interest due to the unique properties conferred by the small, highly charged Be²⁺ cation. In aqueous environments, beryllium forms a stable tetra-aqua complex, [Be(H₂O)₄]²⁺, which can further interact with the sulfate anion to form inner-sphere and outer-sphere complexes.[1][2] Understanding the geometry, stability, and vibrational properties of these complexes is crucial for fields ranging from inorganic chemistry to toxicology and materials science. Quantum chemical calculations offer a powerful lens to investigate these systems at a molecular level, providing insights that complement experimental data.

Computational Methodologies and Protocols

High-accuracy quantum chemical calculations are essential for describing the electronic structure, geometry, and energetic properties of beryllium sulfate complexes. The choice of method and basis set is critical and depends on the desired balance between computational cost and accuracy.

Geometry Optimization

The first step in characterizing a molecular system is to find its equilibrium geometry. This is achieved through an iterative process that minimizes the energy of the system with respect to the coordinates of its atoms.

Typical Protocol:

-

Initial Structure: An initial guess for the molecular structure is generated, often based on experimental data (e.g., X-ray crystallography) or chemical intuition. For hydrated beryllium sulfate, this would involve placing water molecules and a sulfate ion around a central beryllium cation.

-

Level of Theory Selection:

-

Method: Density Functional Theory (DFT) is a widely used method that offers a good compromise between accuracy and computational cost. The B3LYP hybrid functional is a common choice for such systems.[3] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[4]

-

Basis Set: Pople-style basis sets, such as 6-31+G(d) or the larger 6-311+G(d,p), are frequently used.[5] The inclusion of diffuse functions (+) is important for describing anions like sulfate, and polarization functions (d,p) are crucial for accurately modeling bonding.

-

-

Calculation Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

-

Verification: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Vibrational Frequency Calculations

Frequency calculations are vital for predicting infrared (IR) and Raman spectra and for confirming the nature of stationary points found during geometry optimization.

Typical Protocol:

-

Optimized Geometry: The calculation is performed on the previously optimized equilibrium geometry.

-

Level of Theory: The same level of theory (method and basis set) used for the geometry optimization must be employed to ensure consistency.

-

Calculation Execution: The software computes the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

-

Analysis: The calculated frequencies can be compared with experimental Raman or IR spectra.[1][2] It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Binding and Solvation Energy Calculations

Calculating the binding energy between components of a complex (e.g., Be²⁺ and SO₄²⁻, or a water molecule and the complex) provides a measure of its stability.

Typical Protocol:

-

Optimize Components: Perform separate geometry optimizations for the complex (e.g., MgSO₄·H₂O) and its individual constituent molecules (e.g., MgSO₄ and H₂O) at the same level of theory.

-

Calculate Total Energies: Obtain the final electronic energies for the optimized structures of the complex and the individual molecules.

-

Calculate Binding Energy: The binding energy (BE) is calculated as: BE = E(complex) - [E(constituent 1) + E(constituent 2) + ...]

-

Basis Set Superposition Error (BSSE) Correction: The Counterpoise correction is often applied to account for the artificial stabilization that occurs when the basis functions of one molecule are used to describe the electrons of another in the complex. The corrected binding energy is a more accurate measure of the interaction strength.

Quantitative Data

The following tables summarize quantitative data from quantum chemical calculations on beryllium sulfate and analogous systems.

Calculated Vibrational Frequencies for Beryllium-Aqua Complexes

Vibrational frequencies are a key output of quantum chemical calculations and can be directly compared to experimental spectroscopic data. The symmetric BeO₄ stretching mode (A₁) is particularly characteristic of the tetra-aqua beryllium(II) ion.

| Species | Level of Theory | A₁ (BeO₄ stretch) cm⁻¹ | E (BeO₄ deform) cm⁻¹ | B (BeO₄ deform) cm⁻¹ |

| [Be(H₂O)₄]²⁺ | MP2/6-31G | 472 | 136 | 154 |

| [Be(H₂O)₄]²⁺ | MP2/6-31+G | 471 | 141 | 157 |

| [Be(H₂O)₄]²⁺ | B3LYP/6-31G* | 473 | 143 | 154 |

Data sourced from the supplementary information of Rudolph et al., Dalton Transactions, 2009.[4]

Calculated Data for Analogous Hydrated Magnesium Sulfate Complexes

Due to a scarcity of published binding energy and detailed geometric data specifically for beryllium sulfate complexes, data from studies on the analogous magnesium sulfate system are presented here to illustrate typical results.

Table 3.2.1: Binding Energies of Hydrated Magnesium Sulfate

| Complex | Level of Theory | Binding Energy (kcal/mol) |

| MgSO₄·H₂O (Isomer 1) | MP2/TZP | 42 |

| MgSO₄·H₂O (Isomer 2) | MP2/TZP | 41 |

| MgSO₄·(H₂O)₂ | MP2/TZP | 79 (39.5 per H₂O) |

Data sourced from Gope et al., "Theoretical study of infrared and Raman spectra of hydrated magnesium sulfate salts".

Table 3.2.2: Selected Optimized Bond Lengths for MgSO₄·H₂O (Global Minimum)

| Bond | Level of Theory | Bond Length (Å) |

| Mg-O (from H₂O) | MP2/TZP | - |

| O-H (H-bonded) | MP2/TZP | + 0.086 (elongation) |

| S=O (H-bonded) | MP2/TZP | + 0.056 (elongation) |

Data sourced from Gope et al., "Theoretical study of infrared and Raman spectra of hydrated magnesium sulfate salts". Note: The paper reports changes in bond length relative to the isolated molecules.

Visualizations: Workflows and Relationships

Diagrams generated using the DOT language provide clear visual representations of computational workflows and the logical connections between different aspects of the calculations.

Caption: General workflow for quantum chemical calculations on a beryllium sulfate complex.

Caption: Relationship between computational cost and accuracy for different methods and basis sets.

Conclusion

Quantum chemical calculations are an indispensable tool for elucidating the structural, energetic, and spectroscopic properties of beryllium sulfate complexes. This guide outlines the standard computational protocols for geometry optimization, frequency analysis, and binding energy calculations. By leveraging established methods like DFT and MP2 with appropriate basis sets, researchers can gain deep molecular-level insights into these important chemical systems, guiding further experimental work and enhancing our understanding of beryllium chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydration of beryllium(ii) in aqueous solutions of common inorganic salts. A combined vibrational spectroscopic and ab initio molecular orbital study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Ab initio investigation on ion-associated species and association process in aqueous Na2SO4 and Na2SO4/MgSO4 solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to the Physical Properties of Anhydrous Beryllium Sulfate vs. Beryllium Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physical properties of anhydrous beryllium sulfate (B86663) (BeSO₄) and its tetrahydrate form (BeSO₄·4H₂O). The information presented is intended to support research, development, and quality control activities where the selection and handling of a specific form of beryllium sulfate are critical. This document includes a comparative data summary, detailed experimental protocols for the characterization of these compounds, and a visualization of their relationship.

Comparative Physical Properties

The distinct physical characteristics of anhydrous beryllium sulfate and beryllium sulfate tetrahydrate are summarized in the table below for easy reference and comparison.

| Property | Anhydrous Beryllium Sulfate (BeSO₄) | This compound (BeSO₄·4H₂O) |

| Molecular Weight | 105.07 g/mol [1] | 177.14 g/mol [2][3] |

| Appearance | Colorless crystalline solid[4] | White crystalline solid[2][3][5][6] |

| Crystal System | Tetragonal[4] | Tetragonal[7] |

| Density | 2.44 g/cm³[1][5] | 1.71 g/cm³[1][5] |

| Melting Point | Decomposes above 550-600 °C[1][5] | 110 °C (decomposes, loses 2H₂O)[1][5] |

| Boiling Point | 2500 °C[1][5] | 580 °C (decomposes)[5] |

| Solubility in Water | Soluble | 36.2 g/100 mL at 0 °C[5] 40.0 g/100 mL at 20 °C[5][6] 54.3 g/100 mL at 60 °C[1][5] |

| Solubility in Alcohol | Insoluble[4] | Insoluble[1][2][7] |

| Hygroscopicity | Hygroscopic[4] | Stable in air[1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of anhydrous beryllium sulfate and this compound.

Preparation of this compound

This compound can be prepared by the reaction of a beryllium salt, such as beryllium hydroxide (B78521) or beryllium carbonate, with sulfuric acid.[1]

-

Reaction: An aqueous solution of beryllium hydroxide is treated with a stoichiometric amount of sulfuric acid.

-

Be(OH)₂ + H₂SO₄ → BeSO₄ + 2H₂O

-

-

Crystallization: The resulting solution is then evaporated to facilitate the crystallization of this compound.[5][7] The crystals can be subsequently filtered and dried.

Preparation of Anhydrous Beryllium Sulfate

Anhydrous beryllium sulfate is typically prepared by the thermal dehydration of its hydrated form.

-

Dehydration: this compound is heated in a furnace.[5][7] The temperature is gradually increased to 400 °C to ensure the complete removal of water molecules.[1][5][7] The process involves the formation of a dihydrate intermediate at approximately 110 °C.[1]

Determination of Density by Gas Pycnometry

Gas pycnometry is a standard method for determining the true density of a solid material by measuring the volume of displaced gas.

-

Instrumentation: A helium pycnometer is used for this measurement.

-

Procedure:

-

A precisely weighed sample of the beryllium sulfate compound is placed in the sample chamber of the pycnometer.

-

The chamber is sealed and purged with helium gas to remove any adsorbed gases from the sample surface.

-

The chamber is then filled with helium to a specific pressure.

-

The gas is expanded into a reference chamber of a known volume, and the resulting pressure is measured.

-

The volume of the sample is calculated based on the pressure difference using the ideal gas law.

-

The density is then determined by dividing the mass of the sample by its measured volume.

-

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is employed to study the thermal stability and decomposition of the beryllium sulfate compounds.

-

Instrumentation: A simultaneous TGA/DSC instrument is utilized.

-

Procedure:

-

A small, accurately weighed sample of the beryllium sulfate compound (either anhydrous or tetrahydrate) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TGA/DSC furnace.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA measures the change in mass of the sample as a function of temperature, indicating dehydration or decomposition events.

-

The DSC measures the heat flow to or from the sample relative to a reference, identifying endothermic or exothermic transitions such as melting and decomposition.

-

Determination of Crystal Structure by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystal structure of a solid.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Procedure:

-

A finely powdered sample of the beryllium sulfate compound is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-